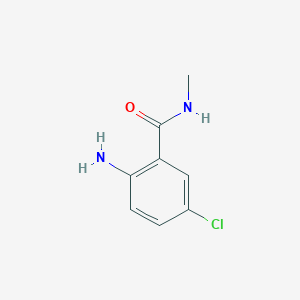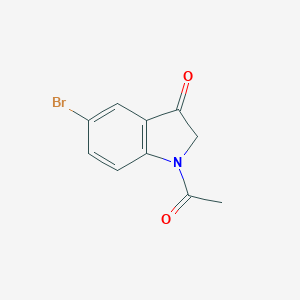![molecular formula C15H15NO B171118 4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde CAS No. 173991-06-5](/img/structure/B171118.png)
4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, etc. For related compounds like “4’-(Dimethylamino)[1,1’-biphenyl]-4-carboxylic acid” and “4-(Dimethylamino)biphenyl”, these properties have been computed .
Scientific Research Applications
Photooxidation Processes
Chainikova et al. (2015) studied the photooxidation of 4-N,N-dimethylaminophenyl azide, which led to various products depending on the reaction conditions. This research highlights the potential of 4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde in photochemical reactions and their outcomes (Chainikova et al., 2015).
Chemical Interactions and Bond Formation
Wannebroucq et al. (2016) explored the reactivity of 8-Dimethylaminonaphthalene-1-carbaldehyde in various chemical interactions, demonstrating the compound's reactivity in forming different chemical bonds (Wannebroucq et al., 2016).
Photophysical Properties
Cigáň et al. (2013) investigated the photophysical properties of 7-(dimethylamino)coumarin-3-carbaldehyde, focusing on its fluorescent quantum yield and solvation dynamics. This research contributes to understanding the fluorescence behavior of similar compounds (Cigáň et al., 2013).
Fluorescent Probes
Maus and Rurack (2000) examined 4-dimethylamino-4′-cyano-substituted biphenyls, highlighting their potential as fluorescent probes sensitive to hydrogen bonding and pH levels (Maus & Rurack, 2000).
Molecular Rearrangements
L'abbé et al. (1990) studied the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, shedding light on the structural flexibility and reactivity of compounds similar to this compound (L'abbé et al., 1990).
Microwave-Assisted Synthesis
Kathrotiya and Patel (2012) demonstrated the use of 4-(N,N-dimethylamino) pyridine in the microwave-assisted synthesis of indole-based chromene derivatives, emphasizing the efficiency and selectivity of such synthetic methods (Kathrotiya & Patel, 2012).
Solvatochromic Properties
Sasaki et al. (2014) explored the solvatochromic properties of push–pull biphenyl analogs, indicating the significance of molecular structure in developing sensitive fluorescent dyes (Sasaki et al., 2014).
1,6-Interactions in Biphenyl Derivatives
O'Leary et al. (2001) studied the 1,6-interactions between dimethylamino and aldehyde groups in biphenyl derivatives, contributing to the understanding of intramolecular interactions in such compounds (O'Leary et al., 2001).
Electronic Structure Analysis
Maus and Rettig (1997) analyzed the electronic structure of 4-(N,N-dimethylamino)-4′-cyano-biphenyl, providing insights into the molecular properties that influence the behavior of similar compounds (Maus & Rettig, 1997).
Synthesis of Aryl- and Alkylanilines
Fagnoni et al. (1999) demonstrated the synthesis of aryl- and alkylanilines, including 4-(Dimethylamino)biphenyl, showcasing the versatility of such compounds in chemical synthesis (Fagnoni et al., 1999).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde” is not available, related compounds like 4-(Dimethylamino)pyridine are known to cause severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(2)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIVRXYXECSDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)



